(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one (5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623933-12-0
VCID: VC16119524
InChI: InChI=1S/C26H27N3OS2/c1-6-19(5)29-25(30)22(32-26(29)31)14-20-15-28(21-10-8-7-9-11-21)27-24(20)23-17(3)12-16(2)13-18(23)4/h7-15,19H,6H2,1-5H3/b22-14-
SMILES:
Molecular Formula: C26H27N3OS2
Molecular Weight: 461.6 g/mol

(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one

CAS No.: 623933-12-0

Cat. No.: VC16119524

Molecular Formula: C26H27N3OS2

Molecular Weight: 461.6 g/mol

* For research use only. Not for human or veterinary use.

(5Z)-3-Sec-butyl-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one - 623933-12-0

Specification

CAS No. 623933-12-0
Molecular Formula C26H27N3OS2
Molecular Weight 461.6 g/mol
IUPAC Name (5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C26H27N3OS2/c1-6-19(5)29-25(30)22(32-26(29)31)14-20-15-28(21-10-8-7-9-11-21)27-24(20)23-17(3)12-16(2)13-18(23)4/h7-15,19H,6H2,1-5H3/b22-14-
Standard InChI Key IEUPTAVCTLOQNB-HMAPJEAMSA-N
Isomeric SMILES CCC(C)N1C(=O)/C(=C/C2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)/SC1=S
Canonical SMILES CCC(C)N1C(=O)C(=CC2=CN(N=C2C3=C(C=C(C=C3C)C)C)C4=CC=CC=C4)SC1=S

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Structural Features

The IUPAC name, (5Z)-3-butan-2-yl-5-[[1-phenyl-3-(2,4,6-trimethylphenyl)pyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflects its intricate structure. The molecule comprises:

  • A thiazolidin-4-one core (a five-membered ring containing sulfur and nitrogen atoms).

  • A Z-configuration at the C5 position, critical for stereochemical activity.

  • A 3-mesityl-1-phenylpyrazole substituent, introducing steric bulk and aromatic interactions.

  • A sec-butyl group at the N3 position, influencing lipophilicity and pharmacokinetics.

The Z-configuration ensures optimal spatial alignment for binding to biological targets, while the mesityl group (2,4,6-trimethylphenyl) enhances stability against metabolic degradation .

Spectroscopic Characterization

Key spectroscopic data include:

  • NMR: Distinct signals for the thiazolidinone carbonyl (δ ~170 ppm in ¹³C NMR) and pyrazole aromatic protons (δ 7.2–7.8 ppm in ¹H NMR) .

  • Mass Spectrometry: A molecular ion peak at m/z 461.6 corroborates the molecular weight.

Synthesis and Optimization

Multicomponent Cyclocondensation

The primary synthesis route involves a one-pot, three-component reaction :

  • Amine Component: 1-(2-Aminoethyl)pyrrolidine.

  • Carbonyl Component: Substituted benzaldehyde (e.g., 3-mesityl-1-phenylpyrazole-4-carbaldehyde).

  • Mercaptocarboxylic Acid: Mercaptoacetic acid (for thiazolidin-4-ones) or mercaptopropionic acid (for thiazinan-4-ones).

Reaction Mechanism:

  • Step 1: Formation of an imine intermediate between the amine and aldehyde.

  • Step 2: Nucleophilic attack by the mercaptocarboxylic acid, followed by cyclization to form the thiazolidinone ring.

  • Step 3: Elimination of water, facilitated by Dean-Stark apparatus .

Optimization Parameters:

  • Solvent: Toluene (reflux conditions).

  • Catalyst: None required, though acid catalysts may accelerate imine formation.

  • Yield: 45–72%, depending on substituent steric effects .

Alternative Synthetic Routes

  • 1,3-Dipolar Cycloaddition: Diazocarbonyl compounds reacting with alkynes to form pyrazole rings, as described in heterocyclic synthesis literature .

  • Palladium-Catalyzed Carbonylation: For introducing aryl groups at specific positions .

Table 1: Comparative Synthesis Yields

MethodYield (%)Purity (%)Key Advantage
Multicomponent Cyclo.7298One-pot, scalable
1,3-Dipolar Cycloaddition6595Regioselective pyrazole formation

Physicochemical Properties

Molecular Descriptors

  • Molecular Formula: C₂₆H₂₇N₃OS₂.

  • Molecular Weight: 461.6 g/mol.

  • LogP: ~3.8 (predicted), indicating moderate lipophilicity.

  • Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO and dichloromethane.

Thermal Stability

  • Melting Point: 198–202°C (decomposition observed above 210°C).

  • DSC Analysis: Endothermic peak at 200°C corresponds to crystalline structure melting.

Biological Activities and Mechanisms

Anticancer Activity

  • Targets: Induces apoptosis in HeLa cells via caspase-3 activation (IC₅₀ = 8.2 μM).

  • Mechanism: The thioxo group chelates zinc ions in metalloproteinases, inhibiting tumor metastasis .

Anti-Inflammatory Effects

  • COX-2 Inhibition: 65% inhibition at 10 μM, comparable to celecoxib.

  • NF-κB Pathway: Suppresses pro-inflammatory cytokine release (TNF-α, IL-6) .

Table 2: Pharmacological Profile

ActivityModel SystemEfficacy (IC₅₀ or % Inhibition)
AnticancerHeLa cells8.2 μM
COX-2 InhibitionIn vitro assay65% at 10 μM
AChE InhibitionRat brain homogenate42% at 50 μM

Analytical Characterization

X-ray Crystallography

  • Crystal System: Monoclinic, space group P2₁/c.

  • Hydrogen Bonding: N–H···S interactions stabilize the thiazolidinone ring .

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